n-Cyclopentyl-2-methylpyrimidin-4-amine
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Overview
Description
n-Cyclopentyl-2-methylpyrimidin-4-amine: is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Cyclopentyl-2-methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with guanidine to form the cyclopentylguanidine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: n-Cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: n-Cyclopentyl-2-methylpyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antiviral, antibacterial, and anticancer agent. Its derivatives have shown promising activity against various biological targets, making it a valuable scaffold for drug development .
Industry: The compound is also used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways. For example, it can inhibit the activity of certain kinases or interfere with DNA replication processes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar biological activities.
Cyclopentylamine: Shares the cyclopentyl group but lacks the pyrimidine ring.
2-Methylpyrimidine: Similar structure but without the cyclopentyl group.
Uniqueness: n-Cyclopentyl-2-methylpyrimidin-4-amine is unique due to the combination of the cyclopentyl group and the pyrimidine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold for drug development and materials science .
Properties
CAS No. |
917896-01-6 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3/c1-8-11-7-6-10(12-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
YMJUNIZWOAXVHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCCC2 |
Origin of Product |
United States |
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